Structural Differentiation from the 4-Methylphenyl Analog via Physicochemical Property Comparison
The target compound is differentiated from its closest commercially available analog, Ethyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate (CAS 297180-07-5) , by the presence of an ethoxy group on the phenyl ring. This structural difference translates to a calculated increase in molecular weight (355.45 vs. 311.4 g/mol) and topological polar surface area, which are key parameters in drug design and synthetic intermediate handling . No direct comparative biological data exists, but the physicochemical divergence is a primary driver for procurement selection.
| Evidence Dimension | Molecular Weight and Substituent Effect |
|---|---|
| Target Compound Data | MW = 355.45 g/mol; Substituent = 4-ethoxy-3-methylphenyl |
| Comparator Or Baseline | Ethyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate; MW = 311.4 g/mol; Substituent = 4-methylphenyl |
| Quantified Difference | ΔMW = 44.05 g/mol; presence of ethoxy group adds H-bond acceptor capacity and alters lipophilicity (cLogP difference not experimentally determined) |
| Conditions | Calculated from molecular formula (C17H25NO5S vs C15H21NO4S) |
Why This Matters
The presence of the ethoxy group can significantly influence solubility, permeability, and target binding, making the compound a distinct choice for library design or SAR studies where these properties are critical.
